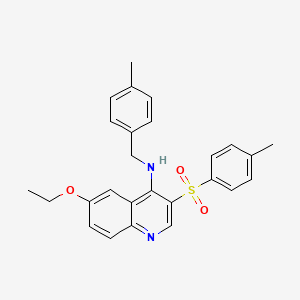

6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

Description

6-Ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a quinoline derivative featuring an ethoxy group at position 6, a tosyl (p-toluenesulfonyl) group at position 3, and a 4-methylbenzyl substituent on the amine at position 4. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name |

6-ethoxy-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3S/c1-4-31-21-11-14-24-23(15-21)26(28-16-20-9-5-18(2)6-10-20)25(17-27-24)32(29,30)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRHMKZGRDQMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the quinoline ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline and Quinazoline Derivatives

*Molecular weights estimated based on structural formulas.

Key Observations:

Core Heterocycle: The target compound and its quinoline analogs (e.g., 6-methoxy and 6-bromo derivatives) share a single nitrogen-containing aromatic ring.

Substituent Effects: R6 Position: The ethoxy group in the target compound confers greater lipophilicity compared to the methoxy group in its PubChem analog . Bromo substitution (Asquith et al., 2020) introduces steric bulk and reactivity for cross-coupling reactions . Tosyl Group: Unique to the target compound and its PubChem analog, the tosyl group may act as a protecting group or influence electronic properties through sulfonyl withdrawal effects.

Synthetic Yields :

- Quinazoline derivatives (7n, 7o) exhibit moderate-to-high yields (75–80%), suggesting efficient synthetic routes for similar structures . The absence of yield data for the target compound highlights a gap in current literature.

Methodological Considerations

- Biological Evaluation: While references biological studies for quinazoline derivatives, analogous data for the target compound or its quinoline analogs are lacking, necessitating further research.

Biological Activity

Overview of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, antimalarial, anticancer, and anti-inflammatory properties. The structural modifications in quinoline derivatives significantly influence their pharmacological profiles.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often linked to specific structural features:

- Substituents on the quinoline ring : Different substituents can enhance or diminish biological activity.

- Amine functional groups : These groups can affect solubility and interaction with biological targets.

- Ethoxy and tosyl groups : These substituents may contribute to the lipophilicity and reactivity of the compound.

Anticancer Activity

Recent studies have shown that compounds similar to 6-ethoxy-N-(4-methylbenzyl)-3-tosylquinolin-4-amine exhibit promising anticancer properties. For instance, quinoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways (e.g., PI3K/Akt/mTOR)

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable.

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The presence of an ethoxy group may enhance the lipophilicity, allowing better penetration through microbial membranes.

Research Findings

A comparative study on related compounds demonstrated:

- Antibacterial Activity : Some quinolines exhibit significant activity against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Certain derivatives showed efficacy against fungal strains such as Candida albicans.

Other Biological Activities

- Anti-inflammatory Properties : Quinoline derivatives have been shown to inhibit pro-inflammatory cytokines.

- Antiviral Activity : Some studies suggest potential against viral infections by interfering with viral replication mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.